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Compound of Interest

Compound Name: VIP236

Cat. No.: B15605633

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Targeted Delivery and Activation of a
Potent Cytotoxic Payload
VIP236 is an innovative small molecule-drug conjugate (SMDC) engineered for the targeted

treatment of solid tumors. Its mechanism of action is predicated on a dual-targeting strategy

that leverages the unique characteristics of the tumor microenvironment (TME) to deliver a

potent cytotoxic payload directly to cancer cells while minimizing systemic exposure. This guide

delineates the intricate mechanism of VIP236, supported by quantitative data, detailed

experimental protocols, and visual representations of the key pathways and processes.

Molecular Composition and Targeting Strategy
VIP236 is a meticulously designed tripartite molecule comprising:

An αvβ3 Integrin Binder: This small molecule component serves as the homing device,

directing VIP236 to the TME. The αvβ3 integrin is a heterodimeric transmembrane receptor

that is overexpressed on the surface of various tumor cells and activated endothelial cells
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within the tumor vasculature, while its expression in healthy tissues is low. This differential

expression allows for the preferential accumulation of VIP236 in tumors. A control epimer

with an approximately 25-fold reduced binding affinity for αvβ3 integrins has been used in

studies to confirm the importance of this targeted binding.

A Neutrophil Elastase (NE)-Cleavable Linker: This linker connects the αvβ3 integrin binder to

the cytotoxic payload. It is specifically designed to be cleaved by neutrophil elastase, a

serine protease that is abundant in the TME of many aggressive and metastatic cancers.

The stability of this linker in plasma is a critical feature, preventing premature release of the

payload and reducing systemic toxicity.

An Optimized Camptothecin Payload (VIP126/HY-16560): The cytotoxic component of

VIP236 is a derivative of camptothecin, a potent topoisomerase I (TOP1) inhibitor. This

payload has been optimized for high cell permeability and low efflux, which helps to

overcome the multidrug resistance mechanisms that can limit the efficacy of other

chemotherapeutic agents like SN38 (the active metabolite of irinotecan).

Step-by-Step Mechanism of Action
The therapeutic action of VIP236 unfolds in a sequential and highly targeted manner:

Systemic Administration and Tumor Homing: Following intravenous administration, VIP236
circulates in the bloodstream. Its αvβ3 integrin binder facilitates its accumulation at the tumor

site by binding to αvβ3 integrins expressed on cancer cells and tumor-associated endothelial

cells.

Extracellular Payload Release: Within the TME, high concentrations of active neutrophil

elastase cleave the specific linker of VIP236. This enzymatic cleavage releases the

optimized camptothecin payload directly into the tumor interstitium.

Cellular Uptake and Intracellular Action: The released, highly permeable camptothecin

payload readily penetrates the cancer cell membrane.

Topoisomerase I Inhibition and DNA Damage: Inside the cancer cell, the payload inhibits

topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and

transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which

are subsequently converted into double-strand breaks during DNA replication.
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Induction of Apoptosis: The extensive DNA damage, as evidenced by the phosphorylation of

H2AX (γH2AX), triggers the intrinsic apoptotic pathway, leading to programmed cell death

and tumor regression.

Quantitative Data Summary
The preclinical development of VIP236 has generated a wealth of quantitative data that

substantiates its mechanism of action and therapeutic potential.

Table 1: In Vitro Cytotoxicity of VIP236
Cell Line Condition IC50 (nM)

NCI-H292
VIP236 without Neutrophil

Elastase
>1000

VIP236 with 20 nM Neutrophil

Elastase
10-100

LoVo
VIP236 without Neutrophil

Elastase
>1000

VIP236 with 20 nM Neutrophil

Elastase
1-10

This data demonstrates the critical role of neutrophil elastase in activating the cytotoxic

potential of VIP236. In the absence of the enzyme, VIP236 exhibits minimal activity.

Table 2: In Vivo Efficacy of VIP236 in Patient-Derived
Xenograft (PDX) Models
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Tumor Type PDX Model
Treatment
Schedule

Outcome

Non-Small Cell Lung

Cancer
LXFL529

20 mg/kg, 2 days on/5

days off, IV

Durable Complete

Responses

Colon Cancer
CXF 2068 (Liver

Metastasis)

20 mg/kg, 2 days on/5

days off, IV

Statistically Significant

Tumor Growth

Inhibition (p < 0.005

vs. vehicle)

Triple-Negative Breast

Cancer
Orthotopic PDX

20 mg/kg, 2 days on/5

days off, IV

Significant Reduction

in Lung and Brain

Metastasis

Gastric Cancer
PDX and Cell-Line

Derived
Not Specified

Significant Tumor

Growth Inhibition,

Outperformed

ENHERTU®

Renal Cancer PDX Model Not Specified
Partial Responses

and Stable Disease

These findings highlight the broad anti-tumor activity of VIP236 across a range of aggressive

and metastatic cancers.

Table 3: Pharmacokinetic Parameters of VIP236 and its
Payload (VIP126)

Parameter VIP236 (4 mg/kg IV) VIP126 (1 mg/kg IV)
VIP126 (released
from VIP236)

Clearance (CL) Low Moderate -

Volume of Distribution

(Vss)

Low (~plasma

volume)
- -

Half-life (t1/2) ~1 hour ~1 hour -

AUCtumor/AUCplasm

a Ratio
- 0.61 6.1
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The pharmacokinetic profile of VIP236 demonstrates its stability in circulation and the

preferential accumulation of its cytotoxic payload in tumor tissue, as indicated by the

approximately 11-fold higher tumor-to-plasma ratio of the payload when delivered via VIP236
compared to direct administration.

Experimental Protocols
In Vitro Proliferation Assay

Cell Lines and Culture: Human colorectal adenocarcinoma (LoVo) and non-small cell lung

carcinoma (NCI-H292) cells are cultured in appropriate media supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%

CO2.

Assay Setup: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.

Compound Treatment: Serial dilutions of VIP236 are prepared in culture medium. The

medium in the wells is replaced with the compound dilutions, with or without the addition of

20 nM human neutrophil elastase.

Incubation: The plates are incubated for 72 hours.

MTT Assay: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plates are incubated for an additional 3-4 hours.

Solubilization and Measurement: The medium is removed, and 100 µL of a solubilization

solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is read at

570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and

IC50 values are determined.

In Vivo Pharmacokinetics in Tumor-Bearing Mice
Animal Model: Female NMRI nu/nu mice are subcutaneously inoculated with 786-O human

renal cell carcinoma cells. Tumors are allowed to grow to a specified size.
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Drug Administration: A single intravenous (IV) dose of VIP236 (4 mg/kg) or an equimolar

dose of the payload VIP126 (1 mg/kg) is administered via the tail vein.

Sample Collection: At predetermined time points (e.g., pre-dose, 0.033, 0.167, 0.5, 1, 2, 4, 7,

and 24 hours post-dose), cohorts of mice (n=2 per timepoint) are euthanized. Blood is

collected via cardiac puncture for plasma separation, and tumors are excised.

Sample Processing and Analysis: Plasma and tumor samples are processed and analyzed

for the concentrations of VIP236 and the released payload using a validated LC/MS/MS

method.

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the

concentration-time profiles using non-compartmental methods.

Immunohistochemistry (IHC) for αvβ3 and Neutrophil
Elastase

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) patient tumor tissue sections

are deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

Blocking: Non-specific binding is blocked with a protein block solution.

Primary Antibody Incubation: Sections are incubated with primary antibodies specific for

αvβ3 integrin and neutrophil elastase at optimized dilutions overnight at 4°C.

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary

antibody is applied, followed by a DAB substrate-chromogen system for visualization.

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated,

and mounted.

Microscopy: Stained slides are examined under a light microscope to assess the expression

and localization of the target proteins.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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